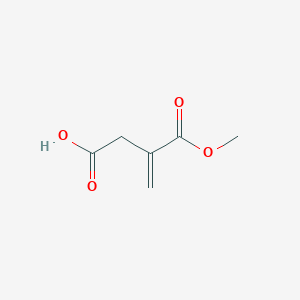

3-(Methoxycarbonyl)but-3-enoic acid

Description

Contextualization within Itaconic Acid Derivatives

Itaconic acid is a dicarboxylic acid produced through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. nih.govmdpi.com Its derivatives, including esters like 3-(methoxycarbonyl)but-3-enoic acid, are of significant interest because they can be tailored for specific applications. wordpress.comalfa-chemistry.com The presence of two carboxylic acid groups in itaconic acid can sometimes lead to undesirable side reactions in polymerization processes. acs.org By converting one of these acid groups into an ester, as in the case of this compound, the reactivity of the molecule can be modulated, making it a more suitable monomer for creating materials with desired properties. acs.org This strategic modification allows it to mimic the behavior of widely used industrial monomers like acrylic acid, but with the advantage of being derived from renewable resources. acs.org

Historical Overview of Research Interest in Itaconic Acid Monoesters

The journey of itaconic acid began in 1836 when it was discovered as a product of the pyrolysis of citric acid. wikipedia.orgnih.gov However, its biotechnological production via fermentation, established in the 1960s, paved the way for its commercial availability. wikipedia.orgtaylorandfrancis.com While much of the early research focused on the polymerization of itaconic acid itself and its dialkyl esters, interest in its monoesters has grown significantly in recent years. wordpress.comacs.org This increased attention is driven by the quest for sustainable alternatives to petrochemicals. acs.org Researchers have been exploring efficient and selective methods for synthesizing itaconic acid monoesters and investigating their potential in various applications, from UV-curing materials to drug delivery systems. acs.orgunh.edu

Significance in Contemporary Chemical and Materials Science Research

In the current landscape of chemical research, which is increasingly focused on sustainability, this compound and other itaconic acid monoesters are highly significant. They are considered promising bio-based alternatives to acrylic acid and its derivatives, which are staples of the polymer industry. acs.orgmdpi.com The use of these monoesters allows for the creation of novel polymers, including resins, hydrogels, and elastomers, with a wide range of properties. nih.govresearchgate.net For instance, they have been successfully used to create bio-based UV-curing oligomers with lower viscosity compared to their acrylic acid-based counterparts, a desirable characteristic in many coating and printing applications. acs.org Furthermore, the incorporation of itaconic acid monoesters into polymers can enhance properties such as adhesion and weather resistance in coatings. alfa-chemistry.com The ongoing research in this area is paving the way for the development of more environmentally friendly materials with advanced functionalities. wordpress.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 3377-31-9 biosynth.com |

| Alternate CAS Number | 7338-27-4 caymanchem.com |

| Molecular Formula | C₆H₈O₄ biosynth.comcaymanchem.com |

| Molecular Weight | 144.12 g/mol biosynth.com |

| Melting Point | 72°C chemdad.comchemicalbook.com |

| Boiling Point | 149 °C / 10mmHg chemdad.comchemicalbook.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com |

| Solubility | Soluble in water, alcohols, and Methanol (B129727) biosynth.comchemdad.com |

| SMILES | COC(=O)C(=C)CC(=O)O biosynth.com |

| InChI Key | OIYTYGOUZOARSH-UHFFFAOYSA-N caymanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFJHOCTSIMQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887135 | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26248-95-3, 68071-27-2 | |

| Record name | Methyl hydrogen 2-methylenesuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen 2-methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Itaconic Acid Monoesters

Esterification Reactions of Itaconic Acid with Methanol (B129727)

The most direct pathway to 3-(Methoxycarbonyl)but-3-enoic acid involves the esterification of one of the two carboxylic acid groups of itaconic acid with methanol. This process can be achieved through several approaches, with control over reaction conditions being crucial for selectively obtaining the desired monoester over the diester.

Direct Methanolysis Approaches

Direct reaction between itaconic acid and methanol is a primary method for synthesizing its monoester. This approach typically requires heating the reactants, often in the presence of a catalyst to achieve a reasonable reaction rate and yield. The process involves the formation of both the monomethyl ester and the dimethyl ester, which can then be separated, usually by distillation. google.com A challenge in this method is preventing the further esterification of the desired monoester to the diester.

One documented method involves dissolving 2-methylenesuccinic acid (itaconic acid) in methanol and heating the mixture. For instance, a solution of 2-methylenesuccinic acid in methanol was stirred at 40°C for two days to yield 4-Methoxy-2-methylene-4-oxobutanoic acid, another name for this compound, in high yield. chemicalbook.com

Catalytic Esterification Protocols and Optimization

To enhance the efficiency and selectivity of monoester formation, various catalysts are employed. Both acid catalysts and heterogeneous catalysts have been explored.

Acid Catalysis: Sulfuric acid is a commonly used catalyst for the esterification of itaconic acid with methanol. google.com The reaction is typically conducted by heating itaconic acid in an excess of methanol with a catalytic amount of sulfuric acid. google.com An important optimization step involves the neutralization of the catalyst after the reaction. It has been found that neutralizing the reaction mixture to a specific pH range of 2.5 to 3.5 minimizes the loss of the monoester, which can be converted into a salt and lost during workup if the pH is too high. google.com This careful pH control allows for higher yields of the monoester, reportedly increasing from 87-88% to over 94%. google.com Polymerization inhibitors like hydroquinone (B1673460) may also be added to prevent unwanted side reactions during the esterification process. google.com

Another acid catalyst used is p-toluenesulfonamide (B41071), which has been shown to effectively catalyze the reaction between itaconic acid and methanol to produce the monomethyl ester with a near-quantitative yield. chemicalbook.com

Heterogeneous Catalysis: While specific examples for methanol are less detailed in the provided context, studies on other alcohols like butanol demonstrate the efficacy of heterogeneous catalysts. For example, a reusable catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, has shown superior activity and selectivity in producing monobutyl itaconate. rsc.org Such catalysts are advantageous due to their robustness, water tolerance, and reusability, offering a more sustainable production pathway. rsc.org The principles of using such solid acid catalysts can be applied to methanolysis to selectively yield the monomethyl ester.

Table 1: Comparison of Catalytic Esterification Conditions for Monomethyl Itaconate

| Catalyst | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Itaconic Acid, Methanol | 65-80°C | >94% (overall) | google.com |

| p-Toluenesulfonamide | 2-Methylenesuccinic Acid, Methanol | 40°C | 99% | chemicalbook.com |

Regioselectivity Considerations in Monoester Formation

Itaconic acid (2-methylenesuccinic acid) is an asymmetrical dicarboxylic acid, meaning its two carboxyl groups are not chemically equivalent. One is conjugated with the double bond (at the C4 position), while the other is not (at the C1 position). This difference leads to the possibility of forming two different monoesters with methanol: 4-methyl itaconate (this compound) and 1-methyl itaconate.

The regioselectivity of the esterification reaction is influenced by the reaction conditions and the catalyst used. The synthesis described using p-toluenesulfonamide yields 4-Methoxy-2-methylene-4-oxobutanoic acid, which is the 4-ester, also known as monomethyl itaconate. chemicalbook.comchemicalbook.com The nomenclature "this compound" itself points to the esterification of the carboxylic group further from the methylene (B1212753) group along the principal chain, which corresponds to the 4-position of itaconic acid.

Alternative Synthetic Routes and Precursors

Beyond the direct esterification of itaconic acid, this compound can be synthesized from other starting materials.

Derivations from Succinic Acid Analogs (e.g., 2-methylenesuccinic acid)

As itaconic acid is chemically named 2-methylenesuccinic acid, this section effectively refers back to the direct esterification of itaconic acid itself. The synthesis of 4-Methoxy-2-methylene-4-oxobutanoic acid from 2-methylenesuccinic acid and methanol serves as a prime example of this pathway. chemicalbook.com This highlights that the nomenclature of the starting material can vary while referring to the same chemical entity.

Formation via Stobbe Condensation and Related Processes

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that provides a route to alkylidene succinic acids and their esters. wikipedia.orgresearchgate.net The general reaction involves the condensation of a diester of succinic acid with a ketone or an aldehyde in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. wikipedia.orgsynarchive.com

The mechanism proceeds through a lactone intermediate, which then undergoes ring-opening to yield the salt of a half-ester. wikipedia.org This method is particularly relevant as it produces a substituted 3-(alkoxycarbonyl)but-3-enoic acid skeleton. synarchive.com For the synthesis of the parent compound, this compound, a Stobbe condensation between dimethyl succinate (B1194679) and formaldehyde (B43269) would be the required transformation. This reaction would generate the desired 2-methylene succinic acid monoester structure. While direct examples for this specific transformation are not detailed, the Stobbe condensation's general applicability for creating substituted itaconic acid derivatives is well-established. rsc.org For instance, it has been used to synthesize more complex molecules like 3-Methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid. rsc.org

Chemical Reactivity and Derivatization of 3 Methoxycarbonyl but 3 Enoic Acid

Cyclization Reactions and Heterocyclic Synthesis

The presence of both a carboxylic acid and an α,β-unsaturated ester moiety within the same molecule endows 3-(Methoxycarbonyl)but-3-enoic acid with the ability to undergo intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. These transformations are of significant interest in medicinal and materials chemistry due to the prevalence of such motifs in biologically active compounds and functional materials.

While direct literature on the cyclization of this compound to benzothiophen derivatives is not abundant, the synthesis of related benzothiophene (B83047) structures from analogous precursors provides a strong basis for predicting its reactivity. The synthesis of benzothiophen-3-ol derivatives, for instance, can be achieved through the reaction of a thiophenol with a suitable three-carbon electrophile, followed by an intramolecular cyclization. In a hypothetical scenario, a thiophenol could undergo a Michael addition to the α,β-unsaturated system of this compound, followed by an intramolecular condensation involving the carboxylic acid to form a benzothiophenone intermediate, which could then be enolized to the more stable benzothiophen-3-ol.

Furthermore, palladium-catalyzed oxidative cyclization represents a powerful strategy for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.gov This methodology, which involves an intramolecular S-5-endo-dig cyclization followed by alkoxycarbonylation, highlights the utility of transition metal catalysis in constructing the benzothiophene core. nih.gov Adapting such a strategy to a substrate derived from this compound could offer a viable route to functionalized benzothiophenes.

Table 1: Key Strategies for Benzothiophene Synthesis

| Strategy | Description | Potential Applicability to this compound |

|---|---|---|

| Michael Addition-Cyclization | Nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound, followed by intramolecular condensation. | A substituted thiophenol could add to the double bond, with the subsequent cyclization being driven by the carboxylic acid function. |

| Palladium-Catalyzed Oxidative Cyclization | Intramolecular cyclization of a sulfur-containing substrate, often involving a C-H activation or a related process, followed by functionalization. | A suitably functionalized derivative of the acid could be designed to undergo a palladium-catalyzed cyclization to form the benzothiophene ring. |

The intramolecular esterification of a γ-hydroxy acid is a classic method for the formation of a γ-lactone, a five-membered cyclic ester. The structure of this compound is primed for such a transformation upon reduction of the ester or the carboxylic acid and subsequent isomerization of the double bond.

A plausible pathway to a lactone such as γ-angelica lactone would involve the selective reduction of the methoxycarbonyl group to a primary alcohol. This would yield a γ-hydroxy-α,β-unsaturated acid. Under acidic or basic conditions, this intermediate could then undergo isomerization to the β,γ-unsaturated isomer, which is often in equilibrium. The subsequent intramolecular esterification (lactonization) of the γ-hydroxy acid would then lead to the formation of the γ-lactone ring. The synthesis of γ-angelica lactone from the structurally similar itaconic acid monomethyl ester provides a strong precedent for this type of transformation. researchgate.net

The mechanism of intramolecular lactonization typically involves the protonation of the carbonyl group of the carboxylic acid, which activates it towards nucleophilic attack by the hydroxyl group. youtube.comyoutube.com This is followed by the elimination of a water molecule to form the stable lactone ring. youtube.com

Conjugate Addition Reactions (Michael Additions)

The carbon-carbon double bond in this compound is activated by the adjacent methoxycarbonyl group, rendering it electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.

The electrophilicity of the β-carbon in the α,β-unsaturated ester moiety of this compound is a result of the electron-withdrawing nature of the carbonyl group. This polarization is best understood through resonance structures, which depict a partial positive charge on the β-carbon, making it an attractive site for nucleophilic attack. This inherent reactivity allows for the introduction of a wide range of functional groups at this position.

A variety of nucleophiles can participate in Michael additions with α,β-unsaturated esters. masterorganicchemistry.com Soft nucleophiles, in particular, favor conjugate addition over direct addition to the carbonyl group.

Thiols: Thiolates, generated by the deprotonation of thiols, are excellent nucleophiles for Michael additions. The addition of a thiol to this compound would result in the formation of a β-thioether derivative. This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. youtube.com

Amines: Primary and secondary amines can also act as Michael donors. youtube.comyoutube.com The addition of an amine to the α,β-unsaturated system would lead to the formation of a β-amino acid derivative. These products are of significant interest due to their presence in various natural products and pharmaceuticals.

Enolates: Carbanions, such as those derived from malonic esters or β-keto esters, are classic Michael donors. The reaction of an enolate with this compound would result in the formation of a new carbon-carbon bond, leading to more complex molecular architectures.

Table 2: Examples of Michael Donors for Conjugate Addition

| Nucleophile (Michael Donor) | Resulting Product |

|---|---|

| Thiol (R-SH) | β-Thioether |

| Amine (R₂NH) | β-Amino acid derivative |

Further Esterification and Transesterification Reactions

The methoxycarbonyl group and the carboxylic acid group of this compound can be readily modified through esterification and transesterification reactions, further expanding its synthetic utility.

The carboxylic acid can be esterified under standard Fischer esterification conditions, by reacting it with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This allows for the introduction of a variety of alkoxy groups.

The methoxycarbonyl group can undergo transesterification, where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide is used as the nucleophile, and the reaction is typically driven to completion by using the corresponding alcohol as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.com These reactions provide a straightforward method for tuning the properties of the ester moiety, for example, to alter solubility or to introduce a functional handle for further reactions.

Synthesis of Diesters and Mixed Esters of Itaconic Acid

This compound, the monomethyl ester of itaconic acid, serves as a versatile precursor for the synthesis of various diesters and mixed esters. The presence of a free carboxylic acid group allows for a second esterification reaction with a range of alcohols. This process is typically catalyzed by a strong acid, such as sulfuric acid. google.com

The synthesis involves reacting this compound with an alcohol (R-OH). If the alcohol is methanol (B129727), the product is dimethyl itaconate, a symmetrical diester. If a different alcohol is used, the reaction yields a mixed ester, specifically a 1-alkyl 4-methyl itaconate. The general reaction is as follows:

Reaction for Symmetrical Diester (Dimethyl Itaconate): this compound + Methanol --(H⁺)--> Dimethyl Itaconate + Water

Reaction for Mixed Ester: this compound + Alcohol (R-OH) --(H⁺)--> 1-Alkyl 4-Methyl Itaconate + Water

The esterification is an equilibrium-driven reaction. To achieve high yields of the diester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. google.com Following the reaction, a neutralization step is carefully controlled to a pH between 2.5 and 3.5 to prevent the saponification of the ester products while neutralizing the acid catalyst. google.com The final products can then be purified and separated by methods such as vacuum distillation. google.com

Table 1: Representative Conditions for the Synthesis of Itaconic Acid Esters

| Starting Material | Reagent | Catalyst | Key Process Steps | Product |

|---|---|---|---|---|

| Itaconic Acid | Methyl Alcohol (excess) | Sulfuric Acid (4-8%) | Esterification, Neutralization (pH 2.5-3.5), Distillation | Methyl Monoester & Diester |

| This compound | Ethanol | Sulfuric Acid | Esterification, Water Removal, Neutralization, Distillation | Ethyl Methyl Itaconate |

| This compound | n-Butanol | p-Toluenesulfonic acid | Azeotropic distillation to remove water, Neutralization, Vacuum Distillation | Butyl Methyl Itaconate |

Reactions with Epoxide Functionalities

The carboxylic acid group of this compound can participate in ring-opening reactions with epoxides. This reaction is a form of acid-catalyzed ether cleavage, which proceeds under much milder conditions for epoxides compared to other ethers due to the inherent strain of the three-membered ring. libretexts.org The reaction involves the protonation of the epoxide oxygen, making it a better leaving group, followed by a nucleophilic attack by the carboxylate. masterorganicchemistry.com This results in the formation of a hydroxy ester, effectively adding the itaconate monoester structure to the epoxide-containing molecule.

The mechanism is generally considered SN2-like, involving a backside attack on one of the carbon atoms of the epoxide ring. libretexts.org This leads to a specific stereochemical outcome, typically resulting in a trans configuration of the newly formed hydroxyl and ester groups. masterorganicchemistry.comlibretexts.org

Ring-Opening Esterification with Epoxidized Oils (e.g., Epoxidized Soybean Oil)

A significant application of this reactivity is the ring-opening esterification of epoxidized vegetable oils, such as epoxidized soybean oil (ESO). ESO is a bio-based polymer precursor produced by the epoxidation of the double bonds in soybean oil. cirad.fr It contains multiple internal epoxide rings along its fatty acid chains. nih.gov

The carboxylic acid of this compound can react with the oxirane rings of ESO. In this reaction, the carboxylic acid acts as the ring-opening agent. The process is typically initiated by an acid catalyst, which protonates the epoxide oxygen. Subsequently, the carbonyl oxygen of the this compound attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a covalent bond. libretexts.orgmasterorganicchemistry.com This results in the grafting of the methoxycarbonyl butenoate moiety onto the triglyceride backbone, creating a new ester linkage and a secondary hydroxyl group.

This functionalization of ESO introduces reactive vinyl groups (from the itaconate structure) onto the polymer backbone, which can be used for subsequent cross-linking or polymerization reactions. The extent of this reaction depends on factors such as the reaction temperature, catalyst concentration, and the molar ratio of the carboxylic acid to the epoxide groups in the oil.

Table 2: Typical Properties of Epoxidized Soybean Oil (ESO) for Reactivity Assessment

| Property | Description | Typical Value Range | Source |

|---|---|---|---|

| Epoxide Groups per Molecule | The average number of oxirane rings per triglyceride molecule. | 2.40 - 3.50 | cirad.fr |

| Degree of Epoxidation (DOE) | The percentage of original double bonds converted to epoxide groups. | 52% - 76% | cirad.fr |

| Epoxide Oxygen Content (EOC) | The weight percentage of oxirane oxygen in the oil. | ~5.9% | nih.gov |

| Molecular Weight | The average molecular weight of the triglyceride. | ~975 g/mol | nih.gov |

Advanced Material Science Applications of 3 Methoxycarbonyl but 3 Enoic Acid Derivatives

Polymeric Materials for Coatings, Resins, and Adhesives

The polymerized esters of itaconic acid, including 3-(methoxycarbonyl)but-3-enoic acid, are extensively utilized in the adhesive and paint industries. atamanchemicals.com As a comonomer, itaconic acid is typically incorporated at concentrations of 1–5% (w/w) in polymers for these applications. atamanchemicals.com

Enhancement of Performance Characteristics in Adhesive and Resin Production

Derivatives of this compound play a crucial role in enhancing the performance of adhesives and resins. Their incorporation into polymer backbones can significantly improve adhesion, strength, and flexibility. For instance, styrene-butadiene copolymers that include itaconic acid yield rubber-like resins with excellent strength and flexibility. atamanchemicals.com Furthermore, these modified resins can produce water-proofing coatings with good electrical insulation properties. atamanchemicals.com

In the formulation of dual-cure adhesives, a novel epoxy acrylate (B77674) oligomer based on itaconic acid has been synthesized. mdpi.com This bio-based oligomer, when incorporated into an adhesive system, demonstrated excellent thermal stability and an adhesive strength of 10.7 MPa. mdpi.com The presence of the itaconic acid moiety contributes to the development of robust, cross-linked networks, making these adhesives suitable for applications in plastics and coatings. mdpi.comrsc.org Research has also explored the use of itaconic acid anhydride (B1165640) in cyanoacrylate adhesives, where it enhances storage stability and contributes to the performance of the adhesive bonds through copolymerization. google.com

A study on itaconic acid-based polyester (B1180765) amides for stereolithography applications revealed that the resulting resins exhibit characteristic viscoelastic behavior and significant ductility, with elongation at break values exceeding 30%. nih.gov Further post-curing treatment was found to enhance the material's cross-linking, leading to higher Young's modulus, tensile strength, and flexural modulus. nih.gov

Application as Plasticizers in Coatings and Inks

Esters derived from itaconic acid are recognized for their potential as environmentally friendly plasticizers. Their ability to increase the mobility of polymer chains makes them effective in enhancing the flexibility and processability of various materials. mdpi.com When blended with polylactide (PLA), itaconic acid and its derivatives act as plasticizers, leading to a decrease in the glass transition temperature (Tg) and an increase in ductility. mdpi.com

For example, the addition of dibutyl itaconate (DBI) to PLA has been shown to significantly increase the elongation at break from 4.6% for neat PLA to 322% for a formulation containing 10 wt% DBI. core.ac.uk This plasticizing effect is also evidenced by a reduction in the glass transition temperature, which dropped from 61.3°C for neat PLA to 23.4°C for a blend with 20 wt% DBI. core.ac.uk These findings underscore the high plasticization efficiency of itaconic acid esters.

The following table summarizes the effect of Dibutyl Itaconate (DBI) content on the mechanical and thermal properties of Polylactide (PLA).

| Property | Neat PLA | PLA + 10 wt% DBI | PLA + 20 wt% DBI |

| Tensile Modulus (MPa) | - | 1572 | - |

| Tensile Strength (MPa) | - | 23.8 | - |

| Elongation at Break (%) | 4.6 | 322 | - |

| Glass Transition Temp. (°C) | 61.3 | - | 23.4 |

Data sourced from Ivorra-Martínez, J., et al. (2022). core.ac.uk

Development of UV-Curable Resins and Coatings

The development of UV-curable resins and coatings from bio-based resources is a significant area of research, and derivatives of this compound are key players. These compounds can be used to synthesize unsaturated polyesters and polyurethane acrylates that can be rapidly cured under ultraviolet light. nih.govnih.govscispace.com

In one study, a UV-curable polyurethane acrylate (PUA) resin was successfully synthesized from a polyol derived from itaconic acid. nih.govnih.gov The incorporation of this bio-based resin into conventional PUA coating systems resulted in coatings with enhanced mechanical, chemical, and thermal properties. nih.govresearchgate.net As the proportion of the itaconic acid-based PUA increased, the resulting coatings became more rigid and crystalline. nih.govresearchgate.net

Another research effort focused on a series of renewable unsaturated polyesters synthesized from itaconic acid, succinic acid, and 1,4-butanediol. scispace.com The study found that the mechanical properties of the crosslinked coatings could be tuned by adjusting the itaconic acid content, with a degree of curing reaching up to 75%. scispace.com Furthermore, itaconic acid-based unsaturated polyester resins have been developed for 3D printing applications, exhibiting high bio-based content (up to 61.1%) and excellent mechanical properties, including a maximum tensile strength of 35.3 MPa. sciengine.com

The properties of these UV-curable materials are summarized in the table below.

| Material | Bio-based Content (%) | Tensile Strength (MPa) | Glass Transition Temp. (°C) |

| IA-based PUA | - | - | - |

| IA-based Polyester | - | - | - |

| IA-based Resin for 3D Printing | 45.0 - 61.1 | up to 35.3 | 44.5 - 87.6 |

Data sourced from Patil, D. M., et al. (2017), Hakola, A., et al. (2017), and Liu, Y., et al. (2022). nih.govscispace.comresearchgate.netsciengine.com

Nanocomposites and Hybrid Materials

The functional groups of this compound derivatives make them ideal candidates for the surface modification of nanomaterials and the creation of advanced hybrid composites.

Functionalized Graphene Oxide Composites

Graphene oxide (GO) can be functionalized with itaconic acid-based polyesters to create nanocomposites with significantly enhanced properties. In a recent study, GO was surface-functionalized by grafting a photocurable poly(butylene itaconate-co-adipate) (PBIA) polyester. nih.govnih.gov This covalent grafting dramatically improved the dispersibility and colloidal stability of GO in photocurable resin formulations. nih.govnih.gov

The resulting 3D-printed nanocomposites containing the PBIA-coated GO (GO@PBIA) exhibited superior mechanical properties compared to those with unmodified GO. nih.gov At a low filler concentration of just 0.05 wt%, the elastic modulus and tensile strength of the nanocomposites increased by up to 57% and 100%, respectively, relative to the base polymer. nih.govnih.gov The homogeneous distribution of the functionalized GO within the polymer matrix, confirmed by optical and morphological analyses, points to enhanced filler-matrix interactions. nih.govnih.gov

The table below highlights the mechanical property enhancements in GO@PBIA nanocomposites.

| Property Enhancement | Tensile Testing | Flexural Testing |

| Stiffness Increase | up to 42% | up to 56% |

| Strength Increase | up to 40% | up to 55% |

| Toughness Increase | up to 51% | up to 74% |

Data sourced from Cuesta, F. J., et al. (2025). nih.gov

Integration with Cellulose (B213188) Nanocrystals in Bio-based Composites

The integration of itaconic acid-based polymers with cellulose nanocrystals (CNCs) offers a promising route to fully bio-based composites with tailored properties. Research has demonstrated the synthesis of superabsorbent polymer composites based on itaconic acid and acrylic acid, using cellulose as a natural polymer filler. researchgate.nethanyang.ac.kr While this application is for hydrogels, the underlying principles of interaction and composite formation are relevant.

The porous nature of these composites, established through SEM analysis, and the interactions between the polymer matrix and cellulose, confirmed by FTIR, highlight the potential for creating advanced bio-based materials. nih.gov The hydroxyl groups on the surface of cellulose nanocrystals can interact with the carboxyl and ester groups of the itaconic acid-based polymers, leading to well-integrated composite structures. Further research in this area could lead to the development of high-strength, lightweight, and sustainable materials for a range of applications.

Electrical and Dielectric Property Enhancement in Polymer Matrices

Poly(monomethyl itaconate) (PMMI), a polymer derived from this compound, is a glassy and dielectric polymer sourced from sustainable feedstocks. nih.gov While neat PMMI exhibits very low electrical conductivity, on the order of 10⁻¹⁵ S cm⁻¹, its dielectric properties can be significantly enhanced through the incorporation of functional fillers, creating advanced nanocomposites. mdpi.com

Research into nanocomposites of PMMI with functionalized few-layer graphene oxide (FGO) has demonstrated notable improvements in electrical properties. The addition of FGO increases the electrical conductivity of PMMI. mdpi.com For instance, nanocomposites with FGO content below the percolation threshold show a doubling of the dielectric permittivity compared to the pristine polymer, without a significant increase in the loss tangent. nih.gov This is a crucial finding for applications where high dielectric permittivity is desired without large energy dissipation.

In one study, the electrical conductivity of PMMI was observed to increase by four orders of magnitude with the addition of as little as 5 wt% of FGO. mdpi.com The presence of lithium ions (Li⁺) in these nanocomposites further influences the charge transport, leading to significant increases in permittivity, although this is also accompanied by an increase in the loss tangent. nih.gov

The following table summarizes the electrical properties of poly(monomethyl itaconate) based nanocomposites:

| Filler Content (wt% FGO) | Presence of Li⁺ | Electrical Conductivity (σ') at 10⁻¹ Hz (S·cm⁻¹) | Dielectric Permittivity (ε') at 10⁻¹ Hz | Loss Tangent (tan δ) at 10⁻¹ Hz |

| 0 | No | ~10⁻¹⁵ | ~4 | ~0.1 |

| 5 | No | ~10⁻¹¹ | ~8 | ~0.2 |

| 10 | No | ~10⁻⁷ | ~20 | ~1 |

| 5 | Yes | ~10⁻⁸ | ~100 | ~10 |

| 10 | Yes | 4.37 x 10⁻⁶ | >1000 | >100 |

This data is synthesized from findings in referenced literature and is intended for illustrative purposes.

These findings suggest that derivatives of this compound can be used to create polymer matrices with tunable electrical and dielectric properties, opening up possibilities for their use in electronic components and energy storage devices.

Materials for Additive Manufacturing

The unique chemical structure of this compound and its derivatives makes them valuable in the formulation of resins for additive manufacturing, also known as 3D printing. Their ability to undergo photopolymerization allows for the creation of complex, high-resolution three-dimensional objects.

Development of Resins for Stereolithography (SLA) Printing

Itaconic acid-based derivatives are being explored as sustainable alternatives to petroleum-based monomers in stereolithography (SLA) resins. nih.gov For example, novel bio-based inks for SLA have been formulated by mixing a photocurable poly(ester amide) (PEA), derived from renewable resources including itaconic acid, with other bio-based cross-linkers and photoinitiators. nih.govnih.gov

In these formulations, the itaconic acid moiety provides a photocurable double bond that enables the layer-by-layer solidification process characteristic of SLA. nih.gov The resulting 3D-printed objects from these bio-based resins exhibit a range of mechanical properties that can be tailored by adjusting the formulation. Research has demonstrated the successful fabrication of objects with good mechanical integrity using these itaconic acid-based resins. nih.gov

A study on a sustainable poly(ester amide) resin for SLA, which incorporated itaconic acid, reported the following mechanical properties for the 3D printed material:

| Mechanical Property | Value |

| Young's Modulus | 150 - 250 MPa |

| Tensile Strength | 5 - 10 MPa |

| Elongation at Break | 10 - 20 % |

These values are indicative and based on findings from referenced literature.

The development of such resins represents a significant step towards more environmentally friendly additive manufacturing processes. nih.gov

Bio-based Shape Memory Composite Formulations

The versatility of itaconic acid derivatives extends to the creation of smart materials, such as shape-memory polymers (SMPs). These polymers have the ability to return to their original shape from a deformed state upon the application of an external stimulus like heat. Itaconic acid can be incorporated into polyester backbones to create crosslinked networks that exhibit a shape-memory effect. researchgate.net

Research has shown that polyesters based on itaconic acid, isosorbide, and succinic acid can be synthesized and crosslinked to produce materials with shape-memory properties. researchgate.net These bio-based SMPs are of interest for a variety of applications, including in the biomedical field and for smart textiles. The ability to tailor the properties of these materials by modifying the polymer structure opens up a wide range of possibilities for future developments. researchgate.net

Biotechnological and Pharmaceutical Research Applications of Itaconic Acid Monoesters

Role as Pharmaceutical Intermediates

As a pharmaceutical intermediate, 3-(Methoxycarbonyl)but-3-enoic acid is a foundational component for constructing a variety of molecular frameworks destined for therapeutic use. Its capacity to undergo reactions at its different functional sites enables medicinal chemists to build complex structures efficiently.

Contribution to the Synthesis of Diverse Pharmaceutical Compounds

This compound serves as a versatile precursor in the synthesis of a wide range of compounds with potential pharmaceutical applications. biosynth.com Its inherent chemical reactivity makes it suitable for creating polymers and other organic molecules. biosynth.com For instance, it can participate in reactions to form larger, more complex structures that are scaffolds for new therapeutic agents. The presence of both an ester and a carboxylic acid allows for selective reactions, where one group can be modified while the other remains protected, providing a strategic advantage in multi-step syntheses. This adaptability makes it a valuable starting material in the production of polymers, agrochemicals, and pharmaceuticals. cymitquimica.com

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Polymerization | Radical Initiators | Polyvinyl-type polymers | Drug Delivery, Biomaterials |

| Esterification | Alcohols | Diesters of Itaconic Acid | Plasticizers, Formulation Aids |

| Michael Addition | Amines, Thiols | Substituted Succinate (B1194679) Derivatives | Synthesis of Bioactive Scaffolds |

Precursors for Bioactive Molecule Synthesis (e.g., Thrombin Inhibitors)

The molecular framework of this compound is particularly well-suited as a starting point for the synthesis of targeted bioactive molecules, such as thrombin inhibitors. Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for anticoagulant therapies. The synthesis of these inhibitors can involve the strategic addition of specific chemical moieties to the itaconic acid monoester backbone. This process allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for the thrombin enzyme, a crucial aspect of modern drug design and development.

Biocatalysis and Enzyme-Catalyzed Transformations

The integration of biocatalysis into synthetic pathways involving itaconic acid monoesters marks a significant advancement towards more sustainable and efficient chemical manufacturing. Enzymes offer unparalleled selectivity, enabling the creation of chiral molecules with a high degree of precision under mild reaction conditions.

Substrate for Evolved Enzymes in Stereoselective Synthesis

In the field of stereoselective synthesis, this compound can serve as a substrate for enzymes that have been specifically engineered or "evolved" for a particular transformation. Biocatalysis is often employed to produce molecules with a specific three-dimensional arrangement (stereochemistry), which is critical for pharmaceutical efficacy. For example, evolved enzymes like α-oxo-amine synthases have been shown to be effective in producing a range of α-deuterated amino acids and esters with high site- and stereoselectivity. nih.gov This highlights the potential for using biocatalysts to perform highly specific modifications on precursors to generate valuable, enantiomerically pure pharmaceutical agents. nih.gov

Chemoenzymatic Pathways for Chiral Intermediate Production

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biocatalysis to produce valuable chiral intermediates. These pathways can be more efficient and sustainable than purely chemical or purely biological routes. An example of such a pathway is the use of an enzyme to selectively deuterate a substrate, which can then be used in further chemical steps to create a final, complex product. nih.gov This approach has been successfully used in the stereoselective chemoenzymatic synthesis of deuterated analogs of drugs like safinamide, which is used in the treatment of Parkinson's disease. nih.gov This demonstrates the power of combining enzymatic steps with conventional chemistry to access complex chiral molecules that are important for pharmaceutical development. nih.gov

Table 2: Examples of Enzyme-Catalyzed Transformations

| Enzyme Class | Transformation Type | Substrate Example | Product Characteristic |

| Lipase | Kinetic Resolution | Racemic Ester | Enantiomerically Enriched Acid/Ester |

| Ene-Reductase | Asymmetric Reduction | α,β-Unsaturated Ester | Chiral Saturated Ester |

| α-oxo-amine synthase | Stereoselective Deuteration | α-Keto Acid | α-Deuterated Amino Acid |

Derivatization for Biological Activity Studies

The process of derivatization involves chemically modifying a core molecule to create a library of related compounds, which can then be tested for biological activity. This compound is an ideal candidate for such studies due to its multiple reactive sites. By systematically altering its structure, researchers can explore structure-activity relationships (SAR), which are fundamental to discovering new drugs. Modifications can be made to the carboxylic acid, the methyl ester, or the double bond, leading to a diverse set of new chemical entities. For example, converting the carboxylic acid to various amides or the ester to other esters can modulate properties like solubility and cell permeability. The double bond can be hydrogenated, halogenated, or epoxidized to introduce new functionalities and stereocenters, potentially leading to enhanced or entirely new biological activities.

Synthesis of Itaconic Acid Hybrids for Anticancer Research

The inherent reactivity of the Michael acceptor in itaconic acid allows for its use as a scaffold in the synthesis of hybrid molecules with potential anticancer properties. nih.govnih.gov This structural feature is crucial in several existing anticancer and antiviral drugs, as it facilitates covalent bonding with cysteine residues in specific proteins. nih.govnih.gov

Researchers have successfully synthesized novel hybrids by combining itaconic acid with various bioactive scaffolds, including fluoroaniline, pyridine, indole, and quinoline, which are also known components of anticancer or antiviral agents. nih.govkuleuven.be The synthesis of these amido-ester hybrids typically involves the use of monomethyl itaconate or monomethyl itaconyl chloride as starting materials, which are then reacted with corresponding amines. nih.govkuleuven.be

These synthesized itaconic acid hybrids have demonstrated noteworthy in vitro anticancer activity against a broad spectrum of human tumor cell lines. nih.govkuleuven.be Studies have shown that solid tumor cells are generally more responsive to these hybrids than hematological cancer cells, with the MCF-7 breast adenocarcinoma cell line exhibiting particular sensitivity. nih.govkuleuven.be For instance, an amido-ester hybrid incorporating a chloroquine (B1663885) core and a mefloquine (B1676156) homodimer have shown high activity, with GI50 values ranging from 0.7 to 8.6 µM. nih.govkuleuven.be

Table 1: Anticancer Activity of Itaconic Acid Hybrids

| Cell Line | Type of Cancer | Sensitivity to Hybrids |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | High |

| HCT 116 | Colon Carcinoma | Moderate to High |

| H460 | Lung Carcinoma | Moderate to High |

| LN-229 | Glioblastoma | Moderate to High |

| Capan-1 | Pancreatic Adenocarcinoma | Moderate to High |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | Moderate |

| HL-60 | Acute Promyelocytic Leukemia | Moderate |

| K-562 | Chronic Myelogenous Leukemia | Low to Moderate |

This table is a representation of findings from multiple studies and aims to provide a general overview of the anticancer activity of itaconic acid hybrids.

Development of Copolymeric Hydrogels for Controlled Release Systems

The monoesters of itaconic acid, including this compound (also known as monomethyl itaconate), are valuable monomers in the creation of copolymeric hydrogels for controlled drug delivery systems. nih.gov These hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids, making them ideal for biomedical applications. researchgate.net

Copolymeric hydrogels have been synthesized through the free radical solution polymerization of monomers like poly(ethylene glycol) monomethacrylate (PEGMA) with itaconic acid monoesters such as monomethyl itaconate (MMI) and monoethyl itaconate (MEI). nih.gov The properties of these hydrogels, including their swelling behavior and drug release kinetics, can be modulated by altering the copolymer composition. nih.gov

For instance, hydrogels with a higher content of MMI or MEI exhibit a greater equilibrium swelling degree. nih.gov These hydrogels have been successfully loaded with the anticancer drug methotrexate, with the amount of drug loaded being dependent on the copolymer composition. nih.gov The release of the drug from these hydrogels follows Fick's Second Law, and the total release time can be controlled by adjusting the comonomer composition of the hydrogel. nih.gov

Similarly, copolymeric hydrogels of acrylamide (B121943) and monomethyl itaconate have been developed for the controlled release of 5-fluorouracil. nih.gov The swelling kinetics and drug release from these hydrogels are influenced by temperature and the composition of the copolymer. nih.gov

Connections to Microbial Metabolism and Biosynthesis

Presence and Role in Biological Systems (e.g., Ustilago maydis)

Itaconic acid is a naturally occurring metabolite produced by various microorganisms, including the basidiomycetous fungus Ustilago maydis. nih.govmdpi.com This fungus is a notable producer of several valuable metabolites, including itaconic acid, malate, and glycolipids. nih.govoup.com In recent years, U. maydis has emerged as a promising host for the biotechnological production of itaconic acid due to its yeast-like growth and the potential for metabolic engineering to enhance production yields. mdpi.cominnovations-report.com

The biosynthetic pathway for itaconic acid in Ustilago maydis is distinct from the pathway found in the more commonly studied fungus, Aspergillus terreus. nih.gov While A. terreus produces itaconic acid from the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, U. maydis utilizes an alternative pathway involving the thermodynamically more stable isomer, trans-aconitate. nih.gov

In U. maydis, a specific gene cluster is responsible for itaconic acid formation. nih.gov The process begins with the conversion of cis-aconitate to trans-aconitate by a cytosolic enzyme called aconitate-Δ-isomerase (Adi1). nih.gov Subsequently, a novel enzyme, trans-aconitate decarboxylase (Tad1), catalyzes the decarboxylation of trans-aconitate to produce itaconic acid. nih.gov

Metabolic engineering strategies have been employed to optimize itaconic acid production in U. maydis. These strategies include the overexpression of a pathway-specific transcription factor (Ria1) and a mitochondrial tricarboxylic acid transporter (Mtt1), which has led to a significant increase in itaconate yield. nih.gov Further engineering efforts have focused on reducing the formation of by-products, thereby increasing the metabolic flux towards the itaconic acid biosynthesis pathway. nih.gov These advancements have resulted in engineered U. maydis strains capable of producing itaconic acid at the maximum theoretical yield. mdpi.com

Computational Chemistry and Mechanistic Studies of 3 Methoxycarbonyl but 3 Enoic Acid

Molecular Modeling and Electronic Structure Analysis

Computational studies on 3-(methoxycarbonyl)but-3-enoic acid, a derivative of but-3-enoic acid, provide significant insights into its molecular geometry and electronic properties. While direct computational data for this specific molecule is not extensively available in the literature, analysis can be inferred from studies on similar structures, such as but-3-enoic acid itself.

Theoretical calculations, such as those employing ab initio molecular orbital (MO) methods, are instrumental in determining the optimized geometry, including bond lengths, bond angles, and dihedral angles. For the related but-3-enoic acid, these calculations help in understanding the spatial arrangement of the atoms, which is crucial for its reactivity. The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity towards electrophiles and nucleophiles.

The presence of both a carboxylic acid and a methoxycarbonyl group introduces interesting electronic features. The electron-withdrawing nature of these groups influences the electron density of the C=C double bond. The calculated atomic charges, often determined using methods like Mulliken population analysis, can reveal the electrophilic and nucleophilic sites within the molecule. For instance, in derivatives of but-3-enoic acid, substitution at the β and γ positions has been shown to alter the charge distribution at the Cγ and Cβ carbons, which in turn affects the activation energy of reactions like thermal decarboxylation. researchgate.net

Table 1: Calculated Properties of But-3-enoic Acid Derivatives

| Property | Value | Method | Reference |

| Activation Energy (Ea) for Decarboxylation | 156.8 kJ/mol | MP2/6-31G//HF/3-21G() | researchgate.net |

| Experimental Activation Energy (Ea) | 160-164 kJ/mol | - | researchgate.net |

| Calculated kH/kD (primary) | 2.86 | - | researchgate.net |

| Experimental kH/kD (primary) | 2.7 | - | researchgate.net |

This table presents data for the parent compound, but-3-enoic acid, to illustrate the types of computational insights available for this class of compounds.

Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound benefits greatly from computational chemistry. A key reaction for the parent compound, but-3-enoic acid, and its derivatives is thermal decarboxylation. Theoretical calculations have been pivotal in supporting a "synchronous" mechanism for this reaction. researchgate.net This mechanism proceeds through a "twisted chair" six-membered cyclic transition state. researchgate.net

Ab initio MO calculations have been successfully used to locate and characterize the transition state structures for the decarboxylation of but-3-enoic acid derivatives. researchgate.net The calculated activation energies and kinetic isotope effects show excellent agreement with experimental values, lending strong support to the proposed transition state geometry. researchgate.net For example, the calculated activation energy for the decarboxylation of but-3-enoic acid is approximately 156.8 kJ/mol, which aligns well with the experimental values of 160-164 kJ/mol. researchgate.net

The geometry of the transition state is critical. In the proposed "twisted chair" conformation, the atoms are arranged in a way that facilitates the concerted breaking and forming of bonds, leading to the elimination of carbon dioxide and the formation of an olefin. The substituent effects on the stability of this transition state can be rationalized by examining the electronic charge distribution.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. The electronic and steric properties of the molecule, as determined by molecular modeling, are key to these predictions.

The reactivity of the double bond can be assessed by examining the energies of the frontier molecular orbitals. The regioselectivity of addition reactions to the double bond can be predicted by analyzing the partial atomic charges on the carbon atoms of the double bond. For instance, in electrophilic additions, the electrophile is expected to attack the more nucleophilic carbon atom.

For reactions involving the carboxylic acid or the ester group, computational methods can help in predicting the most likely site of attack by a nucleophile. The stereoselectivity of reactions can often be rationalized by comparing the energies of different diastereomeric transition states. The lower energy transition state will correspond to the major product isomer.

In the case of the thermal decarboxylation of substituted but-3-enoic acids, computational studies have shown that β-substitution tends to decrease the activation energy, thereby increasing the reaction rate, while γ-substitution has the opposite effect. researchgate.net This can be explained by the influence of these substituents on the electronic charge at the Cγ and Cβ atoms in the transition state. researchgate.net An increase in negative charge at Cγ lowers the activation energy, whereas an increase in negative charge at Cβ raises it. researchgate.net

Enzyme-Substrate Docking and Protein Engineering Insights for Biocatalysis

These simulations would provide insights into the key amino acid residues involved in substrate recognition and binding. The calculated binding affinity could help in identifying suitable enzymes for biocatalytic transformations. Furthermore, understanding the enzyme-substrate interactions at a molecular level can guide protein engineering efforts. For example, site-directed mutagenesis could be used to modify key residues in the active site to enhance the enzyme's activity or selectivity towards this compound.

By analyzing the docked conformation and the interactions with the protein, researchers can identify steric clashes or unfavorable electrostatic interactions that could be addressed through protein engineering to create more efficient biocatalysts.

Sustainable Chemistry and Bio Based Feedstocks for Itaconic Acid Monoester Production

Renewable Resource Sourcing of Itaconic Acid

The foundation of sustainable chemistry lies in the utilization of renewable feedstocks. Itaconic acid is primarily produced through the fermentation of sugars, which can be sourced from a variety of renewable biological materials. nih.gov

The industrial production of itaconic acid is predominantly achieved through the submerged fermentation of carbohydrates by the filamentous fungus Aspergillus terreus. marketpublishers.comsigmaaldrich.com This microorganism is highly efficient in converting simple sugars, such as glucose, into itaconic acid. marketpublishers.com Molasses, a viscous by-product of the sugar refining industry, is a cost-effective and readily available feedstock for this fermentation process. mdpi.com The use of molasses not only provides an economical carbon source but also contributes to a circular economy by valorizing an industrial waste stream. mdpi.com

The fermentation process is influenced by several factors, including the composition of the medium, pH, temperature, and aeration. mdpi.com Research has shown that optimizing these parameters can significantly enhance the yield and productivity of itaconic acid. For instance, studies have investigated the ideal concentrations of molasses, with some finding optimal production at around 10% molasses concentration, yielding up to 22.5 g/L of itaconic acid with A. terreus. mdpi.com The table below summarizes typical yields of itaconic acid from various sugar sources using Aspergillus terreus.

| Feedstock | Microorganism | Itaconic Acid Yield (g/L) | Reference |

| Molasses | Aspergillus terreus | 22.5 | mdpi.com |

| Jatropha Seed Cake | Aspergillus terreus | 24.45 | researchgate.net |

| Glucose | Aspergillus terreus | up to 86 | marketpublishers.com |

| Wheat Bran Hydrolysate | Aspergillus terreus CICC 40205 | 49.65 | nih.gov |

| Wheat Chaff | Aspergillus terreus DSM 23081 | 27.7 | nih.gov |

3-(Methoxycarbonyl)but-3-enoic Acid as a Green Alternative

This compound, also known as monomethyl itaconate, is a derivative of itaconic acid that has garnered significant attention as a sustainable substitute for petrochemical-based monomers. acs.orgacs.org Its production from renewable itaconic acid positions it as a key player in the development of green polymers and materials. polymer.cn

Acrylic acid is a widely used monomer in the production of a vast array of polymers and materials. However, its production is heavily reliant on petrochemical feedstocks, primarily propylene, which raises environmental concerns related to fossil fuel depletion and greenhouse gas emissions. marketpublishers.com this compound offers a bio-based alternative with comparable functionality and, in some aspects, superior properties. polymer.cn

A significant advantage of monomethyl itaconate over acrylic acid is its significantly lower volatility. acs.orgacs.org Isothermal thermogravimetric analysis has demonstrated that while acrylic acid volatilizes rapidly even at 30°C, monomethyl itaconate exhibits extremely low volatility at temperatures as high as 90°C. acs.orgacs.org This characteristic is crucial for applications such as UV-cured coatings, as it reduces the release of volatile organic compounds (VOCs), leading to safer handling and a lower environmental impact. researchgate.net

The performance of this compound in polymer synthesis has been shown to be comparable or even superior to that of acrylic acid. For example, when used to create soybean oil-based thermosets, the resulting materials exhibited similar or better properties, including higher glass transition temperatures and improved tensile strength, compared to their acrylic acid-based counterparts. acs.orgacs.org Furthermore, while the polymerization rate of itaconic acid-based oligomers may be lower, the conversion of double bonds can be higher in some instances, and the viscosity of the resulting resins is often lower than those derived from acrylic acid. polymer.cn

| Property | This compound | Acrylic Acid | Reference |

| Source | Bio-based (from Itaconic Acid) | Petrochemical-based (from Propylene) | marketpublishers.comacs.org |

| Volatility | Extremely low, even at 90°C | High, volatilizes rapidly at 30°C | acs.orgacs.org |

| Environmental Impact | Reduced VOC emissions, biodegradable | Contributes to fossil fuel depletion and GHG emissions | marketpublishers.comresearchgate.net |

| Performance in Polymers | Comparable or better properties (e.g., Tg, tensile strength) | Established performance standard | acs.orgacs.org |

| Viscosity of Resins | Generally lower | Higher | polymer.cn |

Green Synthesis Methodologies and Process Intensification

The sustainable production of this compound extends beyond its renewable feedstock to encompass green synthesis methods and process intensification strategies. The esterification of itaconic acid with methanol (B129727) is the primary route to produce monomethyl itaconate. acs.orgacs.org Green chemistry principles can be applied to this process by utilizing environmentally benign catalysts and optimizing reaction conditions to maximize yield and minimize waste.

One approach to a greener synthesis involves the direct esterification of itaconic acid, which can be performed efficiently. polymer.cn Methodologies that avoid tedious purification steps are crucial for large-scale, cost-effective production. polymer.cn

Future Research Directions and Challenges

Optimization of Synthesis and Polymerization Processes for Industrial Scale-Up

The industrial-scale production of 3-(methoxycarbonyl)but-3-enoic acid and its subsequent polymerization present significant hurdles. While itaconic acid (IA) is readily produced via fermentation of sugars by fungi like Aspergillus terreus, the esterification to its monoesters needs to be efficient and cost-effective. researchgate.netnih.govmdpi.comnih.gov Challenges in the biotechnological production of IA include the need for strain improvement to increase yields and productivity, as the current industrial production of IA is lower than that of other organic acids like citric acid. researchgate.netnih.gov Furthermore, the use of low-cost lignocellulosic feedstocks is being explored to reduce production costs. researchgate.net

The polymerization of itaconic acid and its monoesters, such as this compound, is known to be challenging. Free radical polymerization often requires long reaction times and high initiator concentrations due to the monomer's low reactivity. researchgate.net For industrial scale-up, optimizing polymerization conditions to achieve high conversion rates, and desired molecular weights and microstructures is crucial. nih.govresearchgate.net Emulsion polymerization has been used to prepare poly(mono n-alkyl itaconic acid esters), yielding hard, brittle, glassy polymers. scispace.com However, controlling the polymerization of these monomers to produce materials with tailored properties remains an active area of research. acs.orgresearchgate.net

Key Challenges and Research Focus:

Strain Engineering: Developing genetically engineered microorganisms to enhance the production of itaconic acid from various renewable feedstocks. mdpi.comresearchgate.netnih.gov

Process Optimization: Improving fermentation and esterification processes to increase yield, reduce costs, and minimize environmental impact. researchgate.netmdpi.com

Controlled Polymerization: Investigating advanced polymerization techniques like reversible-addition fragmentation-chain transfer (RAFT) polymerization to gain better control over polymer architecture and properties. researchgate.net

Reactive Diluents: Exploring the use of itaconic acid esters as reactive diluents to replace volatile organic compounds like styrene (B11656) in resin formulations. researchgate.net

Exploration of Novel Derivatizations and Their Potential Applications

The two carboxylic acid groups of itaconic acid offer a rich platform for chemical modification, leading to a wide array of derivatives with unique properties. This compound is just one example. Further derivatization can unlock new applications. For instance, creating different mono- and diesters can modulate the polymer's glass transition temperature, flexibility, and solubility. scispace.comresearchgate.netnih.gov

The synthesis of novel itaconic acid derivatives can lead to materials with enhanced functionalities. For example, incorporating long-chain alkyl groups can create more hydrophobic polymers suitable for coatings and adhesives. scispace.com Introducing hydroxyl functionalities, as seen in 10-hydroxyhexylitaconic acid, can provide sites for further crosslinking or modification. nih.govresearchgate.net The exploration of these derivatives is essential for expanding the application scope of itaconic acid-based polymers. researchgate.net

Table 1: Examples of Itaconic Acid Derivatives and Their Potential Applications

| Derivative Name | Potential Application | Reference |

| Dimethyl itaconate | Resin comonomer, anti-inflammatory agent | researchgate.netresearchgate.netnih.gov |

| 4-Octyl itaconate | Anti-inflammatory agent | researchgate.netnih.gov |

| Itaconic acid monobutyl ester | Polymer synthesis | chemicalbook.com |

| Diethyl itaconate | Polymer synthesis | chemicalbook.com |

| 10-Hydroxyhexylitaconic acid | Biobased polyvinyls | nih.govresearchgate.net |

Advanced Characterization Techniques for Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of poly(itaconic acid monoester)s and their macroscopic properties is fundamental for designing new materials. Advanced characterization techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the microstructure of the polymers, including the presence of irregular structures that can arise from side reactions during polymerization. researchgate.net

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers, which significantly influence their mechanical and thermal properties. nih.govresearchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transitions (e.g., glass transition temperature) of the polymers. nih.govresearchgate.netnih.gov For instance, TGA has shown that poly(itaconic acid-co-10-hydroxyhexylitaconic acid)s decompose continuously as temperature increases. nih.govresearchgate.net

Spectroscopy: Fourier-transform infrared spectroscopy (FT-IR) is employed to identify functional groups and study chemical changes, such as dehydration, that can occur upon heating. nih.govresearchgate.net

By correlating data from these techniques, researchers can build a comprehensive picture of how monomer structure, polymerization conditions, and polymer architecture affect the final material properties. This knowledge is vital for the rational design of itaconic acid-based polymers for specific applications.

Development of Biodegradable and Biocompatible Materials from Itaconic Acid Monoesters

One of the most significant advantages of itaconic acid and its derivatives is their potential to create biodegradable and biocompatible materials. mdpi.comriverlandtrading.com This makes them attractive alternatives to petroleum-based plastics in various fields, including packaging, agriculture, and medicine. researchgate.netmdpi.comresearchgate.netnih.gov

The biodegradability of polymers derived from itaconic acid monoesters is a key area of ongoing research. Studies are needed to understand the degradation mechanisms and rates in different environments. Furthermore, the biocompatibility of these materials is crucial for biomedical applications such as drug delivery systems and tissue engineering scaffolds. mdpi.comnih.gov For example, hydrogels based on itaconic acid have been investigated for the controlled release of drugs. unh.edu The development of fully bio-based and biodegradable composites using itaconic acid derivatives is also a promising research direction. researchgate.net

Expanding Biotechnological Applications and Biorefinery Integration

The production of this compound and other itaconic acid derivatives is intrinsically linked to biotechnology through the fermentation of renewable resources. mdpi.comresearchgate.net Integrating the production of these platform chemicals into a biorefinery concept is a major goal for a sustainable bioeconomy. A biorefinery would utilize biomass to produce a range of products, including fuels, chemicals, and materials, in an integrated and efficient manner.

Future research will focus on:

Expanding the Substrate Range: Utilizing a wider variety of low-cost and non-food biomass, such as agricultural residues and industrial wastes, for itaconic acid production. researchgate.netmdpi.comresearchgate.net

Metabolic Engineering: Further engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum to improve the efficiency and yield of itaconic acid production. researchgate.netnih.gov

Downstream Processing: Developing more efficient and sustainable methods for the separation and purification of itaconic acid and its derivatives from fermentation broths. researchgate.net

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full potential of this compound as a key component of a more sustainable and circular economy. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.